molecular formula C17H16O2 B1503977 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE CAS No. 885280-42-2

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE

Cat. No.: B1503977
CAS No.: 885280-42-2
M. Wt: 252.31 g/mol
InChI Key: XOEULYUMMUDOSV-UHFFFAOYSA-N
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Description

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE is an organic compound that belongs to the class of naphthalenones It is characterized by a benzyloxy group attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 2-naphthol is first converted to its sodium salt by treatment with sodium hydride. This intermediate is then reacted with benzyl bromide to form the benzyloxy derivative. The final step involves cyclization to form the dihydronaphthalenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield the fully reduced naphthalenone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Fully reduced naphthalenones.

    Substitution: Various substituted naphthalenones depending on the electrophile used.

Scientific Research Applications

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and naphthalenone moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxyindole: Another compound with a benzyloxy group, but with an indole core instead of a naphthalenone.

    6-(Benzyloxy)indoline: Similar structure but with an indoline core.

Uniqueness

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE is unique due to its specific naphthalenone core, which imparts distinct chemical and biological properties compared to indole or indoline derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEULYUMMUDOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696246
Record name 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-42-2
Record name 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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